Cas no 918445-28-0 (ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate)

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a brominated triazole derivative with significant utility in organic synthesis and pharmaceutical applications. Its reactive bromine substituent facilitates further functionalization, making it a versatile intermediate for constructing complex heterocyclic frameworks. The ester group enhances solubility in organic solvents, enabling efficient handling in cross-coupling and nucleophilic substitution reactions. The methyl group at the 1-position stabilizes the triazole core, improving shelf-life and reaction reproducibility. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including agrochemicals and pharmaceuticals, due to its balanced reactivity and structural modularity. High purity grades ensure consistent performance in demanding synthetic workflows.
ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate structure
918445-28-0 structure
Product Name:ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
CAS No:918445-28-0
MF:C6H8BrN3O2
MW:234.050620079041
CID:4319627
PubChem ID:68969455
Update Time:2025-05-22

ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-5-carboxylic acid, 3-bromo-1-methyl-, ethyl ester
    • ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
    • 918445-28-0
    • F91647
    • Ethyl3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
    • SCHEMBL4237820
    • Inchi: 1S/C6H8BrN3O2/c1-3-12-5(11)4-8-6(7)9-10(4)2/h3H2,1-2H3
    • InChI Key: TWQUMXQKNOWWCA-UHFFFAOYSA-N
    • SMILES: N1(C)C(C(OCC)=O)=NC(Br)=N1

Computed Properties

  • Exact Mass: 232.97999Da
  • Monoisotopic Mass: 232.97999Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 57Ų

ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate Pricemore >>

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Additional information on ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-Bromo-1-Methyl-1H-1,2,4-Triazole-5-Carboxylate: A Comprehensive Overview

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS No. 918445-28-0) is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate features a triazole ring substituted with a bromine atom at position 3 and a methyl group at position 1. Additionally, the carboxylic acid group at position 5 is esterified with an ethyl group, making it an ester derivative.

The synthesis of ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate involves a series of well-established organic reactions. Typically, the process begins with the preparation of the parent triazole compound through condensation reactions involving amides or nitriles. Subsequent bromination and methylation steps are carried out to introduce the substituents at positions 3 and 1 of the triazole ring. Finally, the carboxylic acid group is converted into an ester by reacting it with ethanol in the presence of an acid catalyst. This multi-step synthesis highlights the versatility of triazole chemistry and its adaptability to functionalization.

Recent studies have demonstrated that ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate exhibits unique properties that make it a promising candidate for various applications. In pharmaceutical research, this compound has shown potential as a building block for drug development due to its ability to form stable complexes with metal ions. For instance, researchers have explored its coordination chemistry with transition metals such as copper and zinc, which could lead to novel metallo-drugs with enhanced bioavailability and efficacy.

In the field of agrochemistry, ethyl 3-bromo derivatives have been investigated for their pesticidal properties. The bromine substituent in this compound contributes to its stability and reactivity against pests and pathogens. Recent experiments have indicated that this compound can act as a fungicide by disrupting fungal cell membranes without causing significant harm to plants or beneficial microorganisms. These findings underscore its potential as an eco-friendly alternative to conventional pesticides.

Ethyl 3-bromo compounds are also gaining attention in materials science for their role in synthesizing advanced materials such as coordination polymers and metal organic frameworks (MOFs). The carboxylic ester group in ethyl 3-bromo derivatives facilitates their interaction with metal ions through coordination bonds. This property has been exploited to create MOFs with high surface area and porosity, which are ideal for gas storage and catalytic applications.

From an environmental perspective, understanding the degradation pathways of ethyl derivatives is crucial for assessing their impact on ecosystems. Recent studies have shown that under aerobic conditions, ethyl groups can be oxidized to carboxylic acids by microbial enzymes. This biodegradation process reduces the persistence of these compounds in the environment while minimizing their ecological footprint.

In conclusion, ethyl 3-bromo derivatives like CAS No. 918445 represent a valuable class of compounds with diverse applications across multiple disciplines. Their unique chemical properties make them indispensable tools in drug discovery, agrochemical development, and materials science. As research continues to uncover new functionalities and applications for these compounds, they are poised to play an increasingly important role in advancing modern chemistry.

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